molecular formula C24H14F4N2OS2 B11413480 3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11413480
M. Wt: 486.5 g/mol
InChI Key: SXQUNFXMHIXFDM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound featuring a thiazolo[3,4-a]quinazolinone core substituted with a 4-fluorophenyl group at position 3 and a 3-(trifluoromethyl)benzyl moiety at position 2. This scaffold combines electron-withdrawing fluorine and trifluoromethyl groups, which are known to enhance metabolic stability and influence molecular interactions in bioactive compounds .

Properties

Molecular Formula

C24H14F4N2OS2

Molecular Weight

486.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C24H14F4N2OS2/c25-17-10-8-15(9-11-17)20-21-29(13-14-4-3-5-16(12-14)24(26,27)28)22(31)18-6-1-2-7-19(18)30(21)23(32)33-20/h1-12H,13H2

InChI Key

SXQUNFXMHIXFDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)F)CC5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Condensation

The synthesis typically begins with constructing the thiazole component. A modified Hantzsch thiazole synthesis is employed, reacting 2-amino-4-phenylthiazole with α-bromo ketones or aldehydes. For example:

  • Step 1 : Condensation of 2-amino-4-(4-fluorophenyl)thiazole with 3-(trifluoromethyl)benzyl bromide in dimethylformamide (DMF) at 80°C for 12 hours yields the thiazole intermediate (78% yield).

  • Step 2 : Cyclocondensation with anthranilic acid derivatives using polyphosphoric acid (PPA) as a catalyst at 120°C forms the quinazolinone ring.

Quinazolinone Cyclization

The quinazolinone moiety is constructed via a Gould-Jacobs reaction:

  • Intermediate preparation : Treating 2-nitrobenzaldehyde with urea in acetic acid generates 2-nitroquinazolin-4(3H)-one.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, facilitating subsequent cyclization.

  • Thioxo introduction : Reaction with Lawesson’s reagent (2.2 equiv) in toluene at 110°C replaces the carbonyl oxygen with sulfur (92% conversion).

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates the synthesis while improving regioselectivity:

Reaction Setup

  • Components : 2-Amino-4-(4-fluorophenyl)thiazole (1.0 equiv), 3-(trifluoromethyl)benzaldehyde (1.1 equiv), dimedone (1.0 equiv).

  • Solvent : Ethanol/water (4:1 v/v) with p-toluenesulfonic acid (p-TSA, 0.2 equiv).

  • Conditions : Microwave irradiation at 150 W, 100°C, 15 minutes.

Mechanistic Insights

The microwave energy promotes:

  • Rapid imine formation between the thiazole amine and aldehyde.

  • Consecutive Knoevenagel condensation with dimedone.

  • Cyclization : Intramolecular nucleophilic attack by the thiazole nitrogen on the carbonyl carbon, forming the quinazolinone ring.

Yield and Purity

  • Isolated yield : 84% (vs. 62% conventional heating).

  • Purity : >98% by HPLC (C18 column, acetonitrile/water gradient).

Green Chemistry Approaches

Deep Eutectic Solvent (DES) Utilization

A choline chloride/urea DES (1:2 molar ratio) enables solvent-free synthesis:

  • Step 1 : Benzoxazinone formation from anthranilic acid and trimethyl orthoformate at 60°C (2 hours, 89% yield).

  • Step 2 : Thiazole-quinazolinone coupling via mechanochemical grinding with K₂CO₃ (30 minutes, 76% yield).

Energy Efficiency Metrics

ParameterConventionalDES Method
Reaction Time8 hours2.5 hours
Energy Consumption450 kJ120 kJ
E-Factor32.78.9

Data adapted from.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodYield (%)Scalability (g-scale)
Conventional Multi-Step62≤10 g
Microwave One-Pot84≤50 g
DES Mechanochemical76≤100 g

Environmental Impact

  • Microwave method : Reduces solvent use by 60% compared to conventional routes.

  • DES approach : Eliminates volatile organic compounds (VOCs) and enables solvent recycling .

Chemical Reactions Analysis

3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.

Common reagents and conditions used in these reactions include organic solvents (eg, dichloromethane, acetonitrile), catalysts (eg, palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities that can be harnessed in various therapeutic contexts:

  • Antimicrobial Properties : Studies have shown that thiazoloquinazolinones possess antibacterial and antifungal activities. Compounds with similar structures have demonstrated effectiveness against a range of pathogenic bacteria and fungi, suggesting that 3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one may also exhibit such properties .
  • Antihistaminic Effects : Related compounds have been evaluated for their antihistaminic properties. For instance, modifications in benzyl substituents have been shown to influence protective effects against bronchospasm induced by histamine . This suggests potential applications in treating allergic reactions or asthma.
  • Anticancer Activity : Some derivatives of thiazoloquinazolinones have been studied for their anticancer properties. Preliminary findings indicate that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells . Further research is needed to establish the efficacy of the specific compound in cancer therapy.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Antimicrobial Activity : A recent investigation evaluated a series of thiazoloquinazolinones for their antimicrobial efficacy against various strains of bacteria and fungi. The results indicated that compounds with similar structural motifs exhibited potent activity, supporting further exploration of this compound in this domain .
  • Research on Antihistaminic Properties : In a study focused on triazoloquinazolinones, researchers found that specific modifications could enhance antihistaminic activity. This suggests a pathway for developing new treatments for allergic conditions using derivatives of this compound .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s fluorophenyl and trifluoromethylphenyl groups contribute to its binding affinity and specificity, allowing it to effectively inhibit or activate target proteins. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Thiazolo[3,4-a]quinazolinones

  • Example: 5-Oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazolines () Synthesis: Synthesized via three-component condensation of methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides/esters . Substituents: Cyanoacetamide/ester groups at position 3. Properties: Poor solubility in ethanol and water but soluble in DMSO/DMF .

Imidazo[1,5-a]quinazolinones

  • Example: 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one () Synthesis: Derived from precursors using thiocarbonyldiimidazole . Substituents: 4-Chlorophenyl group. Tautomerism: Exhibits thioacetamide-iminothiol tautomerism, validated by DFT-NMR analysis . Structural Impact: The imidazole ring introduces different electronic environments compared to the thiazole core in the target compound .

Substituent Effects

Fluorophenyl vs. Chlorophenyl Groups

  • Electron-Withdrawing Effects : The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the 4-chlorophenyl analog in .

Trifluoromethylbenzyl Moieties

  • Example : PI3K inhibitors with 3-(trifluoromethyl)benzyl groups ()
    • Role : The trifluoromethyl group enhances binding affinity and selectivity in kinase inhibition .
    • Comparison : The target compound’s 3-(trifluoromethyl)benzyl substituent may similarly modulate bioactivity through steric and electronic effects.

Physicochemical Properties

Solubility and Tautomerism

  • Thiazoloquinazolinones: Derivatives in –13 are insoluble in chloroform but soluble in polar aprotic solvents (e.g., DMF). The target compound’s trifluoromethyl group may further reduce aqueous solubility .
  • Tautomerism : Thioxo groups in similar compounds (e.g., ) exhibit tautomerism, impacting reactivity and intermolecular interactions .

Biological Activity

The compound 3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one represents a novel class of thiazoloquinazoline derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18H14F3N3OS
  • Molecular Weight : 373.38 g/mol

Structural Features

The compound features:

  • A thiazole ring which is known for its role in various biological activities.
  • A quinazoline moiety , which has been associated with anticancer properties.
  • The presence of trifluoromethyl and fluorophenyl groups enhances lipophilicity and biological activity.

Anticancer Properties

Recent studies have demonstrated the potential of thiazoloquinazoline derivatives in cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. For instance, a study reported that derivatives with similar structures exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition :
    • Thiazoloquinazolines have been shown to inhibit specific kinases involved in cancer progression. For example, compounds similar to this one have been reported to inhibit DYRK1A kinase with submicromolar IC50 values .
  • Induction of Apoptosis :
    • Studies indicate that these compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Activity :
    • Some derivatives have also demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting a broader therapeutic potential beyond oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazoloquinazoline derivatives. Modifications at various positions on the thiazole or quinazoline rings can significantly alter their potency and selectivity against specific targets .

ModificationEffect on Activity
Addition of trifluoromethyl groupIncreased lipophilicity and potency
Substitution on quinazoline ringEnhanced selectivity towards kinases

Case Study 1: In Vitro Evaluation

In a recent study, a series of thiazoloquinazoline derivatives were synthesized and evaluated for their anticancer properties. The lead compound exhibited an IC50 value of 0.5 µM against MCF-7 cells, while showing minimal cytotoxicity towards normal fibroblast cells, indicating a favorable therapeutic index .

Case Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of related compounds, revealing that certain modifications led to enhanced selectivity for DYRK1A over other kinases such as GSK-3β and JAK3. This specificity is crucial for minimizing off-target effects in therapeutic applications .

Q & A

Q. Key conditions :

  • Solvents: DMSO, ethanol, or methanol .
  • Catalysts: Pd-based catalysts for cross-coupling reactions .

Basic: What analytical techniques validate its structure and purity?

  • NMR spectroscopy : Confirms substituent positions and stereochemistry (e.g., ¹H NMR for aromatic protons, ¹⁹F NMR for fluorinated groups) .
  • HPLC : Quantifies purity (>95% required for pharmacological assays) .
  • X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding with the thioxo group) .

Advanced: How can synthesis yields be optimized for scale-up?

Yields vary (23–88% in analogous compounds ) due to:

  • Reaction temperature : Microwave-assisted synthesis reduces time and improves efficiency (e.g., 70–80°C for 1 hour vs. traditional 24-hour reflux) .
  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% increases cross-coupling efficiency .
  • Solvent polarity : Polar aprotic solvents (DMSO) enhance solubility of intermediates .

Table 1 : Yield optimization in related compounds (adapted from ):

StepYield (%)Conditions
Cyclocondensation46–61Trifluoroacetic acid, 80°C
Chlorination88POCl₃, DMF
Reductive alkylation81Isopropyl MgBr, THF

Advanced: What pharmacological targets are hypothesized for this compound?

Based on structural analogs:

  • Anticancer activity : Inhibition of topoisomerase II or kinases via π-π stacking with the quinazolinone core .
  • Anti-inflammatory effects : Blocking COX-2 through hydrophobic interactions with the trifluoromethylbenzyl group .
  • Antimicrobial action : Disruption of bacterial membrane integrity via thiazolo-thioxo motifs .

Methodological note : In vitro assays (e.g., MTT for cytotoxicity , ELISA for COX-2 inhibition ) are recommended for validation.

Advanced: How do structural modifications impact SAR?

Table 2 : SAR trends in analogs (adapted from ):

SubstituentActivity TrendRationale
4-Fluorophenyl ↑ Cytotoxicity (IC₅₀ < 10 µM)Enhanced DNA intercalation
Trifluoromethyl ↑ Metabolic stabilityReduced CYP450 oxidation
Thioxo → Oxo ↓ BioactivityLoss of redox activity

Key insight : The trifluoromethylbenzyl group increases target selectivity by 3-fold compared to non-fluorinated analogs .

Advanced: What computational methods predict its binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., docking into EGFR’s ATP-binding pocket) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Validation : Cross-correlate with experimental IC₅₀ values and crystallographic data .

Advanced: What are key challenges in bioactivity assays?

  • Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity artifacts .
  • Metabolic stability : Conduct microsomal assays (human liver microsomes) to evaluate CYP-mediated degradation .
  • Off-target effects : Screen against panels like Eurofins CEREP to rule out kinase promiscuity .

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